7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
Overview
Description
Synthesis Analysis The synthesis of derivatives related to 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has been a subject of interest for its potential in dopaminergic and serotonergic activity. McDermott et al. (1976) synthesized monohydroxyl analogs of a known agonist to explore the structural requirements for central dopamine receptor agonists, finding that the dopaminergic activity was confined to the levo enantiomer (McDermott, McKenzie, & Freeman, 1976). Similarly, Göksu et al. (2006) demonstrated an alternative synthesis approach for racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, highlighting the importance of specific synthetic routes in achieving desired pharmacological profiles (Göksu, SeÇen, & Sütbeyaz, 2006).
Molecular Structure Analysis The structural analysis has been pivotal in understanding the activity of these compounds. The crystal structure of related compounds has provided insight into the conformational preferences that may influence biological activity. Motohashi et al. (1980) determined the crystal structure of a potent β-adrenergic stimulant, revealing its conformational aspects and possible interactions with biological targets (Motohashi, Wada, Kamiya, & Nishikawa, 1980).
Chemical Reactions and Properties The chemical reactivity and properties of these compounds are characterized by their interactions with various reagents and conditions, leading to a variety of derivatives with potential biological activities. The study by Hamdy et al. (2013) on the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties showcases the versatility of these compounds in chemical synthesis and their potential in biological applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Scientific Research Applications
Dopamine D3 Receptor Agonism and Rewarding Properties
The compound, known as a dopamine D3 receptor-selective agonist, has been investigated for its rewarding properties using place conditioning paradigms in rats. This research suggests its potential role in modulating dopamine-related behaviors (Mallet & Beninger, 1994).
Effects on Prolactin Secretion
Studies have shown that this compound can influence prolactin levels in rats. It has been observed to reduce prolactin levels dose-dependently, indicating its potential for research in endocrinology and neuropharmacology (Kurashima et al., 1996).
Synthesis and Dopaminergic Activity
Research has been conducted on the synthesis of this compound and its analogs, exploring their dopaminergic activities. These studies contribute to a deeper understanding of structural requirements for dopamine receptor agonists (Mcdermed et al., 1976).
Chemoenzymatic Synthesis
The compound has been the subject of chemoenzymatic synthesis studies, highlighting its importance in the development of serotonin receptor agonists (Orsini et al., 2002).
Dopamine Receptor Studies in Animal Models
It has been used in research to understand the distribution of dopamine D2-like receptors in animal models, such as Japanese quail, providing insights into dopaminergic mechanisms (Levens et al., 2000).
Role in Mitogenesis
Studies have shown that activation of D2 receptors by this compound causes mitogenesis via p44/42 mitogen-activated protein kinase in kidney cells, indicating its relevance in cellular biology research (Narkar et al., 2001).
properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |
CAS RN |
76135-30-3, 159795-63-8 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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